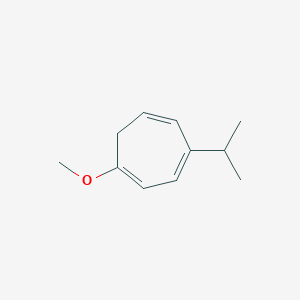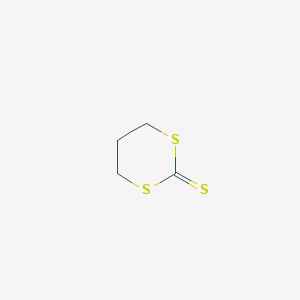
1,3-Dithiane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane-2-thione is a sulfur-containing heterocyclic compound that has been widely used in organic synthesis and medicinal chemistry. It has a unique structure that makes it a versatile reagent for various chemical reactions.
作用機序
The mechanism of action of 1,3-Dithiane-2-thione is not fully understood. It is believed to act by inhibiting enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. It has also been suggested that 1,3-Dithiane-2-thione induces apoptosis by activating the mitochondrial pathway.
生化学的および生理学的効果
1,3-Dithiane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, 1,3-Dithiane-2-thione has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 1,3-Dithiane-2-thione in lab experiments is its versatility as a reagent for various chemical reactions. It is also relatively easy to synthesize and has a high yield. However, one limitation is its toxicity, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1,3-Dithiane-2-thione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Research is needed to determine its mechanism of action and potential for drug development. Finally, there is potential for the development of new synthetic methodologies using 1,3-Dithiane-2-thione as a reagent.
合成法
1,3-Dithiane-2-thione can be synthesized by the reaction of carbon disulfide with 1,3-dithiane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation. The yield of the reaction can be improved by using a solvent such as ethanol or acetonitrile.
科学的研究の応用
1,3-Dithiane-2-thione has been widely used in organic synthesis as a reagent for thiolation, thiocarbonylation, and thioesterification reactions. It has also been used in the synthesis of natural products and pharmaceuticals. In medicinal chemistry, 1,3-Dithiane-2-thione has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties.
特性
CAS番号 |
1748-15-8 |
|---|---|
製品名 |
1,3-Dithiane-2-thione |
分子式 |
C4H6S3 |
分子量 |
150.3 g/mol |
IUPAC名 |
1,3-dithiane-2-thione |
InChI |
InChI=1S/C4H6S3/c5-4-6-2-1-3-7-4/h1-3H2 |
InChIキー |
BVNLWJVULAZODX-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)SC1 |
正規SMILES |
C1CSC(=S)SC1 |
その他のCAS番号 |
1748-15-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
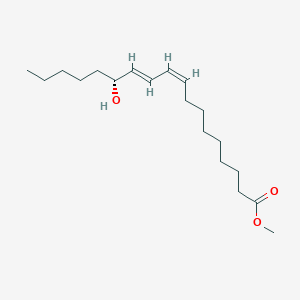
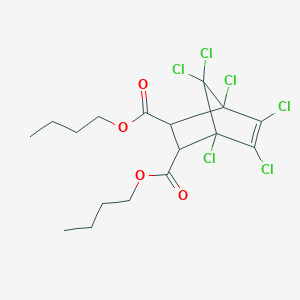
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
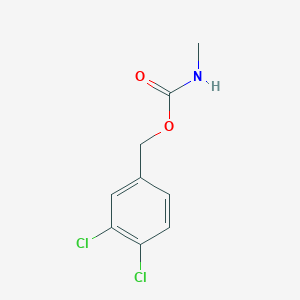
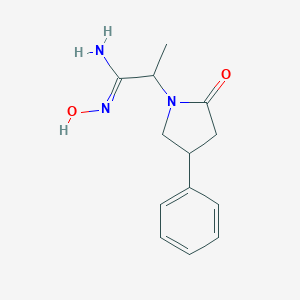
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
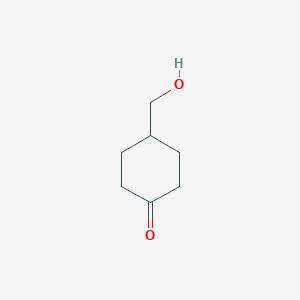
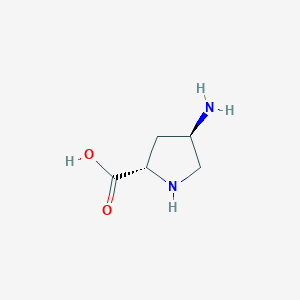
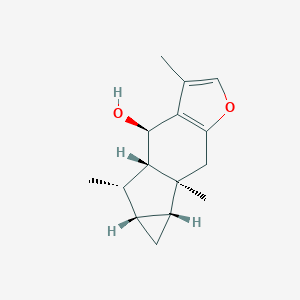
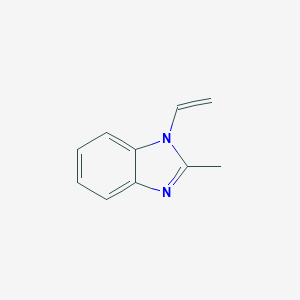
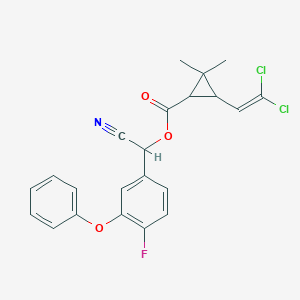
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
